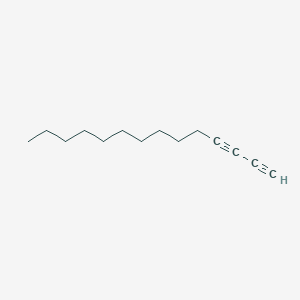

1,3-Tetradecadiyne

Description

1,3-Tetradecadiyne is a 14-carbon aliphatic compound featuring two triple bonds at positions 1 and 2. Its IUPAC name follows the nomenclature for diynes, where the suffix "-adiyne" replaces "-ane" in the parent alkane, and the positions of the triple bonds are specified numerically . The molecular formula is C₁₄H₂₂, with a calculated molecular weight of ~190.32 g/mol (based on atomic masses: C=12.01, H=1.008). This conjugated diyne exhibits distinct electronic properties due to the sp-hybridized carbon network, influencing its reactivity and stability .

Properties

IUPAC Name |

tetradeca-1,3-diyne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4,6,8-14H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXRVXMUNQOEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467217 | |

| Record name | 1,3-Tetradecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66363-13-1 | |

| Record name | 1,3-Tetradecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Tetradecadiyne can be synthesized through various methods, including:

Alkyne Coupling Reactions: One common method involves the coupling of terminal alkynes using catalysts such as palladium or copper. For instance, the Glaser coupling reaction can be employed, where terminal alkynes are coupled in the presence of a copper(I) catalyst and oxygen.

Dehydrohalogenation: Another method involves the dehydrohalogenation of dihaloalkanes. This process typically uses strong bases like potassium tert-butoxide to eliminate hydrogen halides, forming the desired alkyne.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of alkyne synthesis, such as catalytic coupling and dehydrohalogenation, are likely employed on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1,3-Tetradecadiyne undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.

Reduction: Hydrogenation of this compound can yield alkenes or alkanes, depending on the extent of hydrogenation.

Substitution: The triple bonds in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted alkynes.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or ozone can be used for oxidation reactions.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.

Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed for substitution reactions.

Major Products Formed:

Oxidation: Diketones, carboxylic acids.

Reduction: Alkenes, alkanes.

Substitution: Substituted alkynes.

Scientific Research Applications

1,3-Tetradecadiyne has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and polymers.

Biology: The compound’s unique structure allows it to be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs and treatments.

Industry: this compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism by which 1,3-Tetradecadiyne exerts its effects is largely dependent on its chemical reactivity. The compound’s triple bonds make it highly reactive, allowing it to participate in a variety of chemical reactions. These reactions can target specific molecular pathways and structures, leading to the formation of new compounds and materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural features, physicochemical properties, and biological relevance:

5,9-Tetradecadiyne

- Structure: Non-conjugated diyne with triple bonds at positions 5 and 7.

- CAS No.: 51255-61-9 .

- Molecular Weight : 190.920 g/mol (experimental) .

- Retention Index (RI) : 28.85 on an Rxi-5Sil MS column .

- Biological Relevance: No direct biological correlations reported in metabolomic studies, unlike 1,3-Tetradecadiyne derivatives .

6,8-Tetradecadiyne

- Structure: Non-conjugated diyne with triple bonds at positions 6 and 8.

- CAS No.: 16387-72-7 .

- InChIKey : NQFVLJHKEHDSGT-UHFFFAOYSA-N .

- Synthesis: Often functionalized into derivatives like 6,8-Tricosadiene-4,19-diynoic acid (CAS 158182-75-3), highlighting its utility in organic synthesis .

1,3-Cyclohexadiyne

- Structure : Cyclic diyne with conjugated triple bonds in a six-membered ring.

- Nomenclature: Derived from cyclohexane by replacing two single bonds with triple bonds at positions 1 and 3 .

Comparative Data Table

Key Research Findings

Structural Stability: Conjugated diynes like this compound are more thermally stable than non-conjugated isomers due to resonance delocalization .

Analytical Differentiation : Gas chromatography (GC) retention indices (e.g., RI=28.85 for 5,9-Tetradecadiyne) provide a reliable method to distinguish isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.